(6S)-6-(4-chlorophenyl)-4-methylmorpholin-3-one
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Overview
Description
(6S)-6-(4-chlorophenyl)-4-methylmorpholin-3-one is a chemical compound with a unique structure that includes a morpholine ring substituted with a 4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(4-chlorophenyl)-4-methylmorpholin-3-one typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(4-chlorophenyl)-4-methylmorpholin-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(6S)-6-(4-chlorophenyl)-4-methylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6S)-6-(4-chlorophenyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
Birabresib: A compound with a similar structure that acts as a BET inhibitor.
JQ1: Another BET inhibitor with structural similarities to (6S)-6-(4-chlorophenyl)-4-methylmorpholin-3-one.
Uniqueness
This compound is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties
Biological Activity
(6S)-6-(4-chlorophenyl)-4-methylmorpholin-3-one is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the morpholinone class, characterized by a morpholine ring with a chlorophenyl substituent. Its molecular formula is C12H14ClN1O1, and it features a chiral center at the sixth position, contributing to its stereochemistry and biological activity.
Preliminary studies suggest that this compound interacts with various biological targets, potentially modulating enzyme or receptor activities. The presence of the chlorophenyl group enhances hydrophobic interactions, while the morpholinone ring can form hydrogen bonds with amino acid residues in proteins, which is crucial for its pharmacological effects.
Interaction with Biological Targets
The compound has been shown to exhibit binding affinities with several key proteins involved in cellular signaling pathways. For instance, it has been identified as a potential inhibitor of MDM2, a protein that regulates the tumor suppressor p53. By binding to MDM2, this compound may prevent the interaction between MDM2 and p53, thereby promoting p53-mediated apoptosis in cancer cells .
Biological Activity Studies
Research has indicated that this compound can influence various cellular processes:
- Cell Signaling : It impacts signaling pathways related to cell proliferation and survival.
- Gene Expression : The compound can alter gene expression profiles associated with stress responses and apoptosis.
- Cellular Metabolism : Studies show it may affect metabolic pathways, enhancing or inhibiting specific enzymatic activities.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 12.5 | Induction of apoptosis via p53 pathway |
A549 | 15.0 | Inhibition of cell proliferation |
MCF-7 | 10.0 | Modulation of estrogen receptor signaling |
These results indicate that the compound's biological activity is not only potent but also selective towards cancerous cells.
In Vivo Studies
Animal model studies have further supported the in vitro findings, showcasing that administration of this compound leads to reduced tumor growth and improved survival rates in xenograft models. These studies suggest that the compound could be developed into a therapeutic agent for cancer treatment .
Potential Applications
Due to its ability to modulate critical biological pathways, this compound has potential applications in treating:
Properties
CAS No. |
920798-28-3 |
---|---|
Molecular Formula |
C11H12ClNO2 |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
(6S)-6-(4-chlorophenyl)-4-methylmorpholin-3-one |
InChI |
InChI=1S/C11H12ClNO2/c1-13-6-10(15-7-11(13)14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |
InChI Key |
YKMCDLMGSNSAPX-SNVBAGLBSA-N |
Isomeric SMILES |
CN1C[C@@H](OCC1=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN1CC(OCC1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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